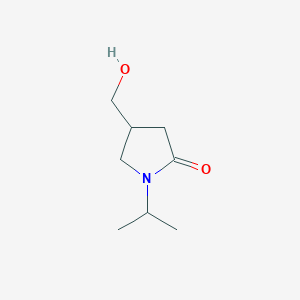

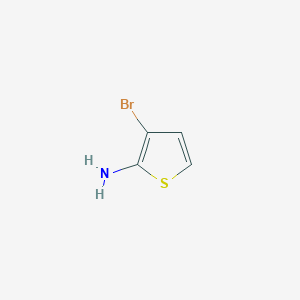

3-Bromothiophen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromothiophen-2-amine is a chemical compound with the molecular formula C4H4BrNS . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 3-Bromothiophen-2-amine involves various chemical reactions. For instance, it can be synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

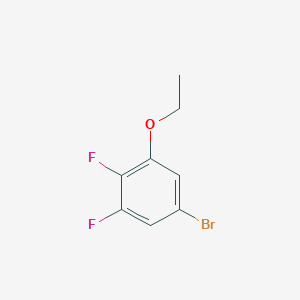

The molecular structure of 3-Bromothiophen-2-amine is characterized by a bromine atom attached to the third carbon of a thiophene ring, and an amine group attached to the second carbon . The molecular weight of this compound is 178.05 g/mol .Chemical Reactions Analysis

3-Bromothiophen-2-amine participates in various chemical reactions. For example, it can undergo Suzuki cross coupling with various arylboronic acids . More research is needed to fully understand the range of reactions this compound can participate in.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromothiophen-2-amine include a molecular weight of 178.05 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . More detailed information about its physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

3-Bromothiophen-2-amine: , also known as 2-Amino-3-bromothiophene, is a compound that has garnered interest in various scientific research fields due to its potential applications. Below are some of the unique applications across different areas of research:

Organic Synthesis

This compound is often used in organic synthesis, particularly in the formation of imine derivatives through cross-coupling reactions. These derivatives can serve as intermediates for further chemical transformations .

Medicinal Chemistry

Thiophene derivatives, including 3-Bromothiophen-2-amine, are explored for their biological activities. They are considered potential candidates for developing advanced compounds with diverse biological effects .

Material Science

In material science, thiophene-based polymers are synthesized for various applications, such as electronic devices. The compound can be used to introduce functional groups that alter the properties of these polymers .

Catalysis

The compound may also find use in catalysis, particularly in palladium-catalyzed reactions where it can act as a ligand or a reactant to facilitate chemical transformations .

Environmental Science

As an environmental science application, thiophene derivatives could be used in the development of sensors or assays for environmental monitoring due to their reactivity and ability to form complexes with metals .

Pharmaceutical Research

In pharmaceutical research, thiophene compounds are used as raw materials in the synthesis of various therapeutic agents, including anticancer and anti-atherosclerotic agents .

Mecanismo De Acción

Target of Action

3-Bromothiophen-2-amine, also known as 2-Amino-3-bromothiophene, is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It’s known that a variety of imine derivatives have been synthesized via suzuki cross-coupling of n-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This suggests that 3-Bromothiophen-2-amine may interact with its targets through a similar mechanism.

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 3-Bromothiophen-2-amine may affect multiple biochemical pathways related to these biological effects.

Result of Action

Given the known biological effects of thiophene derivatives , it’s plausible that 3-Bromothiophen-2-amine may have similar effects.

Propiedades

IUPAC Name |

3-bromothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNQVNWZDWLQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617112 |

Source

|

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophen-2-amine | |

CAS RN |

774492-91-0 |

Source

|

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)